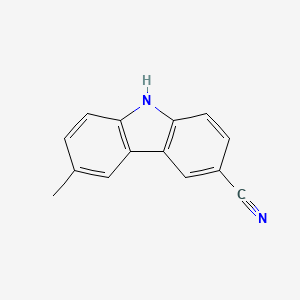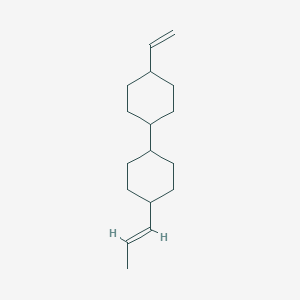
(trans,trans)-4-((E)-Prop-1-en-1-yl)-4'-vinyl-1,1'-bi(cyclohexane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) is a compound characterized by its unique stereochemistry and structural features. This compound belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The specific configuration of this compound, with trans and E configurations, indicates the spatial arrangement of its substituents around the double bonds and cyclohexane rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) typically involves the use of stereoselective reactions to ensure the correct spatial arrangement of the substituents. One common method involves the use of catalytic hydrogenation of precursor compounds under controlled conditions to achieve the desired trans configuration. The reaction conditions often include the use of specific catalysts, such as palladium or platinum, and solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of (trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
化学反应分析
Types of Reactions
(trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the cyclohexane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include epoxides, diols, alkanes, and substituted cyclohexanes, depending on the specific reaction conditions and reagents used.
科学研究应用
(trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
作用机制
The mechanism by which (trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) exerts its effects involves interactions with specific molecular targets and pathways. The compound’s double bonds and cyclohexane rings allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(cis,cis)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane): Differing in the cis configuration, this compound exhibits different physical and chemical properties.
(trans,trans)-4-((Z)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane): The Z configuration alters the spatial arrangement of substituents, affecting reactivity and interactions.
(trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-ethyl-1,1’-bi(cyclohexane):
Uniqueness
The uniqueness of (trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) lies in its specific stereochemistry and structural features, which influence its reactivity, interactions, and applications in various fields of research and industry.
属性
分子式 |
C17H28 |
|---|---|
分子量 |
232.4 g/mol |
IUPAC 名称 |
1-ethenyl-4-[4-[(E)-prop-1-enyl]cyclohexyl]cyclohexane |
InChI |
InChI=1S/C17H28/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h3-5,14-17H,2,6-13H2,1H3/b5-3+ |
InChI 键 |
FVVMZDMDPCZGFP-HWKANZROSA-N |
手性 SMILES |
C/C=C/C1CCC(CC1)C2CCC(CC2)C=C |
规范 SMILES |
CC=CC1CCC(CC1)C2CCC(CC2)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B12327977.png)
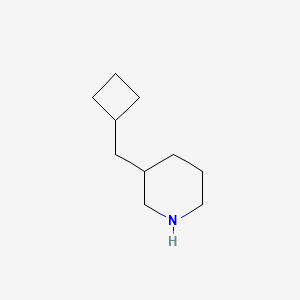

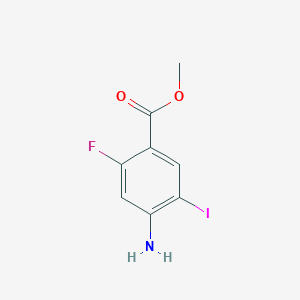
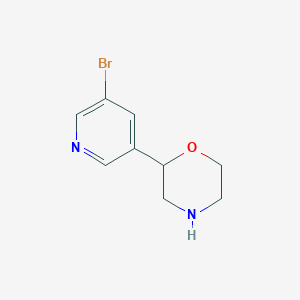
![2-{[4-Chloro-5-(2-chlorophenyl)-2-methoxyphenyl]amino}-1-(piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B12327995.png)
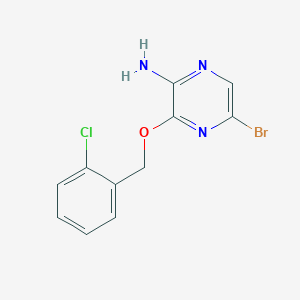


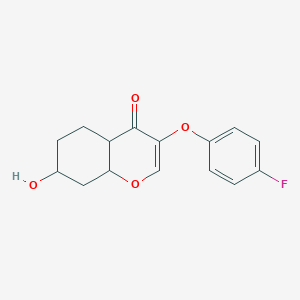


![1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 4-methyl-](/img/structure/B12328032.png)
